An In-Depth Technical Guide to Boc-Nα-methyl-L-tryptophan: Properties and Applications
An In-Depth Technical Guide to Boc-Nα-methyl-L-tryptophan: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylation in Tryptophan Chemistry
Boc-Nα-methyl-L-tryptophan is a specialized amino acid derivative that serves as a critical building block in modern peptide synthesis and medicinal chemistry. As a derivative of the essential amino acid L-tryptophan, it carries the unique structural features of the indole side chain, which is pivotal for numerous biological interactions. The strategic incorporation of two key modifications—the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group on the same nitrogen—imparts distinct chemical properties that are highly advantageous for the synthesis of complex peptides and drug candidates.
The N-methylation of the peptide backbone is a widely recognized strategy to enhance the pharmacological properties of peptides. This modification can increase metabolic stability by hindering enzymatic degradation, improve membrane permeability and oral bioavailability, and modulate the conformational flexibility of the peptide backbone.[1] The presence of the Boc group provides robust, acid-labile protection of the N-terminal, preventing unwanted reactions during peptide coupling steps.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-Nα-methyl-L-tryptophan, offering a technical resource for researchers leveraging this compound in their work.
Core Physicochemical Properties
The fundamental properties of Boc-Nα-methyl-L-tryptophan (CAS RN: 141408-33-5) are summarized below. While extensive experimental data for this specific derivative is not widely published, the following table is compiled from available supplier information and established chemical principles.
| Property | Value | Source |
| CAS Registry Number | 141408-33-5 | [3] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [3] |
| Molecular Weight | 318.37 g/mol | [3] |
| IUPAC Name | (2S)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | [3] |
| Appearance | Expected to be a white to off-white solid, consistent with similar protected amino acids. | Inferred |
| Purity | Typically ≥95% | [3] |
| Solubility | Expected to be soluble in organic solvents like DMF, DCM, Chloroform, Ethyl Acetate, and DMSO.[4] | Inferred |
| Storage Conditions | Store at room temperature.[3] For long-term stability, storage at 2-8°C is recommended. | [3], Inferred |
Spectroscopic and Structural Characterization
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons between 7.0 and 8.0 ppm. A singlet corresponding to the nine protons of the Boc group will be visible around 1.4 ppm. A singlet for the N-methyl group would likely appear in the 2.5-3.0 ppm range. The α-proton and β-protons of the amino acid backbone would appear as multiplets, with their chemical shifts influenced by the N-methylation.
-
¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the Boc and carboxylic acid groups in the range of 155-175 ppm. The aromatic carbons of the indole ring will resonate between 110 and 140 ppm. The quaternary carbon of the Boc group will be around 80 ppm, and the N-methyl carbon signal would be expected in the 30-40 ppm region.
-
Mass Spectrometry: The expected exact mass can be calculated from the molecular formula (C₁₇H₂₂N₂O₄). Electrospray ionization (ESI) mass spectrometry would likely show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺.
Synthesis and Purification: A Strategic Overview
The synthesis of Boc-Nα-methyl-L-tryptophan typically involves a two-step process starting from the commercially available Boc-L-tryptophan. The rationale behind this approach is to first protect the alpha-amino group to prevent undesired side reactions during the subsequent N-methylation step.
Experimental Protocol: Synthesis of Boc-Nα-methyl-L-tryptophan
This protocol is a generalized procedure based on standard methods for the N-methylation of Boc-protected amino acids.[5]
Materials:
-
Boc-L-tryptophan
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Boc-L-tryptophan. Dissolve it in anhydrous THF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (typically 2.2 equivalents) portion-wise. Causality Note: The excess NaH ensures complete deprotonation of both the amide and carboxylic acid protons, which is necessary for efficient methylation. Allow the mixture to stir at 0°C for 30-60 minutes.
-
Methylation: Add methyl iodide (typically 2.5 equivalents) dropwise to the reaction mixture at 0°C. Causality Note: The slight excess of MeI drives the reaction to completion. The reaction is kept cold to control its exothermicity. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding water at 0°C to destroy any remaining NaH.
-
Workup: Acidify the aqueous layer with 1 M HCl to a pH of ~2-3. This step protonates the carboxylate, making the product extractable into an organic solvent. Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Causality Note: The bicarbonate wash removes any unreacted starting material with a free carboxylic acid, while the brine wash helps to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Boc-Nα-methyl-L-tryptophan.
Applications in Peptide Synthesis
The primary application of Boc-Nα-methyl-L-tryptophan is in solid-phase peptide synthesis (SPPS) to introduce N-methylated tryptophan residues into a peptide sequence. The steric hindrance of the N-methyl group can make peptide bond formation challenging, often requiring more potent coupling reagents and longer reaction times compared to non-methylated amino acids.[6]
Experimental Protocol: Coupling of Boc-Nα-methyl-L-tryptophan in SPPS
This protocol outlines a general procedure for coupling Boc-Nα-methyl-L-tryptophan onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
Boc-Nα-methyl-L-tryptophan
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Kaiser test reagents (for monitoring primary amines) or an alternative test for secondary amines.
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF. Ensure the N-terminal protecting group (e.g., Fmoc) has been removed and the resin has been washed thoroughly.
-
Activation Solution: In a separate vessel, dissolve Boc-Nα-methyl-L-tryptophan (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF. Add DIEA (6-8 equivalents). Allow the solution to pre-activate for 5-10 minutes. Causality Note: Pre-activation forms the highly reactive HOBt ester, which is necessary to overcome the steric hindrance of the N-methylated amine on the incoming amino acid.
-
Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature. The coupling time for N-methylated amino acids is typically longer than for standard amino acids and may range from 2 to 24 hours.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test. The Kaiser test is not effective for the secondary amine of a newly coupled N-methylated residue, but it can be used to confirm the disappearance of the preceding primary amine.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Continuation: The resin is now ready for the deprotection of the Boc group (if it's the new N-terminus) or for the final cleavage from the resin.
Stability, Storage, and Handling
Storage: As a solid, Boc-Nα-methyl-L-tryptophan should be stored at room temperature or refrigerated (2-8°C) for enhanced long-term stability.[3] It should be kept in a tightly sealed container to protect it from moisture.
Stability: The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA).[2] The tryptophan indole ring is susceptible to oxidation and alkylation, particularly under acidic conditions. Therefore, scavengers such as triisopropylsilane (TIS) or water are typically included in the cleavage cocktail during SPPS to prevent side reactions. Peptides containing tryptophan are also sensitive to light and should be stored accordingly.[7]
Handling: Standard laboratory safety precautions should be observed when handling Boc-Nα-methyl-L-tryptophan. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Based on data for related compounds, it may cause skin, eye, and respiratory irritation.[3] It should be handled in a well-ventilated area or a fume hood.
Conclusion
Boc-Nα-methyl-L-tryptophan is a valuable reagent for peptide chemists and drug developers. Its unique combination of N-terminal protection and backbone methylation allows for the synthesis of peptides with enhanced stability and potentially improved therapeutic properties. While its use requires specialized coupling conditions to overcome steric hindrance, the strategic benefits it offers in peptide design often outweigh these synthetic challenges. This guide provides a foundational understanding of its properties and a practical framework for its application, empowering researchers to effectively incorporate this important building block into their synthetic workflows.
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. (2013).
-
joechem. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
- Google Patents. CN102911106A - Preparation method of L-N-Boc-high tryptophan methyl ester.
- Biron, E., et al. (2006). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry.
- Chatterjee, J., et al. (2013). Synthesis of N-methylated cyclic peptides.
- The Royal Society of Chemistry.
-
Aapptec. N-Methyl Amino Acids Archives. [Link]
- Liu, C., et al. (2014). Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents. Molecules.
- AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
- Biron, E., et al. (2008). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science.
- Ghafourian, T., & Hamideh, A. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry.
- Turner, A., et al. (2011). Storage and handling guidelines for custom peptides. Current Protocols in Protein Science.
-
PubChem. Boc-1-methyl-DL-tryptophan. [Link]
- de la Torre, B. G., & Albericio, F. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances.
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- 1. peptide.com [peptide.com]
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- 3. N-Boc-N-methyl-L-tryptophan 95% | CAS: 141408-33-5 | AChemBlock [achemblock.com]
- 4. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
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